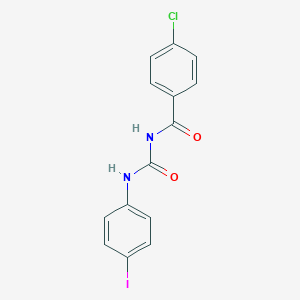
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of specific enzymes and pathways involved in inflammation and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation. Additionally, this compound has been found to inhibit the activity of various signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
Research has shown that 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has various biochemical and physiological effects. This compound has been found to reduce inflammation and tumor growth in various animal models. Additionally, this compound has been found to have minimal toxicity and side effects, making it a promising candidate for further research and development.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, this compound has been found to have minimal toxicity and side effects, making it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information on its long-term effects and potential interactions with other drugs.
未来方向
There are various future directions for the research and development of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to understand the long-term effects and potential interactions of this compound with other drugs. Another future direction is the development of new drugs and therapies based on the mechanism of action of this compound for the treatment of various diseases, including cancer and autoimmune disorders.
合成方法
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature through various methods. One of the most common methods involves the reaction of 2,6-dimethylphenol with potassium carbonate in dimethylformamide, followed by the reaction of the resulting product with 5-cyclohexyl-1,3,4-thiadiazol-2-amine and acetic anhydride. The final product is obtained through purification using column chromatography.
科学研究应用
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have potential applications in the field of medicine and biotechnology. Research has shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, this compound has been found to have potential applications in the development of new drugs and therapies.
属性
分子式 |
C18H22BrN3O2S |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H22BrN3O2S/c1-11-8-14(19)9-12(2)16(11)24-10-15(23)20-18-22-21-17(25-18)13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,20,22,23) |
InChI 键 |
ZCEPNMOSKLUYCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3)C)Br |
规范 SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)




![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)